molecular formula C22H25NO3S B281699 N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide

N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide

Número de catálogo B281699
Peso molecular: 383.5 g/mol
Clave InChI: JUNHQMHQXVQOLQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide, commonly known as TAK-715, is a small molecule inhibitor of the mitogen-activated protein kinase (MAPK) pathway. This compound has been extensively studied for its potential use in treating various diseases, including cancer, inflammation, and neurological disorders.

Mecanismo De Acción

TAK-715 inhibits the activity of N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamides by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream targets and disrupts the signaling cascade. TAK-715 has been shown to be highly selective for N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamides, with minimal off-target effects. This makes it a valuable tool for studying the N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide pathway in various disease models.
Biochemical and Physiological Effects
TAK-715 has been shown to have a range of biochemical and physiological effects, depending on the disease model and cell type. In cancer cells, TAK-715 has been shown to inhibit cell proliferation and induce apoptosis. In inflammatory cells, TAK-715 has been shown to reduce cytokine production and inhibit the inflammatory response. In neuronal cells, TAK-715 has been shown to improve synaptic plasticity and memory formation.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using TAK-715 in lab experiments is its high selectivity for N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamides, which allows for precise modulation of the signaling pathway. Another advantage is its ability to penetrate the blood-brain barrier, making it a potential therapeutic option for neurological disorders. However, one limitation of using TAK-715 is its potential toxicity, which requires careful dosing and monitoring in animal studies.

Direcciones Futuras

There are several potential future directions for TAK-715 research. One area of interest is its use in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their efficacy. Another area of interest is its use in treating neurological disorders, such as Alzheimer's disease or Parkinson's disease. Additionally, further studies are needed to fully elucidate the mechanisms of action of TAK-715 and its potential off-target effects.

Métodos De Síntesis

The synthesis of TAK-715 involves several steps, including the preparation of the dibenzo[b,d]furan intermediate, followed by the addition of the benzenesulfonamide group. The final product is obtained through purification and isolation processes. The synthesis of TAK-715 has been optimized to provide high yields and purity, making it suitable for use in scientific research.

Aplicaciones Científicas De Investigación

TAK-715 has been widely used in scientific research to investigate the role of the N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide pathway in various diseases. It has been shown to inhibit the activity of several N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamides, including p38, ERK, and JNK, which are involved in inflammation, cell proliferation, and apoptosis. TAK-715 has been used in both in vitro and in vivo studies to elucidate the mechanisms of action of the N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide pathway and to identify potential therapeutic targets.

Propiedades

Fórmula molecular

C22H25NO3S

Peso molecular

383.5 g/mol

Nombre IUPAC

N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)benzenesulfonamide

InChI

InChI=1S/C22H25NO3S/c1-22(2,3)15-9-11-20-18(13-15)19-14-16(10-12-21(19)26-20)23-27(24,25)17-7-5-4-6-8-17/h4-8,10,12,14-15,23H,9,11,13H2,1-3H3

Clave InChI

JUNHQMHQXVQOLQ-UHFFFAOYSA-N

SMILES

CC(C)(C)C1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=CC=C4

SMILES canónico

CC(C)(C)C1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=CC=C4

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.